"Methyl 2,4-dichloro-5-fluorobenzoate" synthesis and characterization
"Methyl 2,4-dichloro-5-fluorobenzoate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2,4-dichloro-5-fluorobenzoate
This guide provides a comprehensive technical overview for the synthesis and characterization of Methyl 2,4-dichloro-5-fluorobenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals. The methodologies detailed herein are designed for researchers, chemists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for a robust and reproducible outcome.
Strategic Approach to Synthesis
The synthesis of Methyl 2,4-dichloro-5-fluorobenzoate is most effectively achieved through a two-step process. This strategy was chosen for its reliability, scalability, and use of well-established chemical transformations. The pathway involves:
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Formation of the Carboxylic Acid Intermediate : Synthesis of 2,4-dichloro-5-fluorobenzoic acid from a commercially available starting material.
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Esterification : Conversion of the intermediate acid to the final methyl ester product via Fischer esterification.
This bifurcated approach allows for the purification of the intermediate carboxylic acid, ensuring a high-purity substrate for the final esterification step, which is critical for achieving the desired final product quality.
Caption: Overall synthetic pathway for Methyl 2,4-dichloro-5-fluorobenzoate.
Experimental Protocols: Synthesis
The following protocols provide detailed, step-by-step instructions for the synthesis. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), are mandatory for all procedures.
Part 2.1: Synthesis of 2,4-dichloro-5-fluorobenzoic Acid
This initial step creates the essential carboxylic acid backbone. The chosen method involves a Friedel-Crafts acylation followed by a haloform reaction, which is a classic and efficient method for converting an aryl methyl ketone into a carboxylic acid.
Principle & Rationale: The Friedel-Crafts acylation introduces an acetyl group onto the 2,4-dichlorofluorobenzene ring. Aluminum chloride, a strong Lewis acid, is used as a catalyst to activate the acetyl chloride electrophile.[1] The subsequent reaction with sodium hypochlorite (bleach) is a haloform reaction; the methyl group of the acetophenone is oxidized to a carboxylate, which is then protonated to yield the carboxylic acid.[2] This method is advantageous as it avoids harsh oxidizing agents like permanganate or dichromate.[3]
Detailed Protocol:
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Acylation:
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To a stirred mixture of 33 g (0.2 mol) of 2,4-dichlorofluorobenzene and 66.8 g (0.5 mol) of aluminum chloride, add 23.6 g (0.3 mol) of acetyl chloride dropwise at a temperature between 20°C and 40°C.[1][2]
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After the addition is complete, heat the mixture and stir at 120°C for 2 hours.[1][2]
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Carefully pour the hot reaction mixture onto 250 g of ice. An oil will separate.
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Extract the oil with methylene chloride.
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Evaporate the solvent to yield the crude 2,4-dichloro-5-fluoro-acetophenone intermediate.
-
-
Oxidation & Isolation:
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To the crude residue from the previous step, add 450 ml of a sodium hypochlorite solution (e.g., commercial bleach).[1][2]
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Stir the mixture for 1 hour without heating, then heat to reflux for 2 hours.[1][2]
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After cooling, separate the chloroform layer that has formed.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1 to precipitate the product.[1]
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
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Self-Validation: The expected product, 2,4-dichloro-5-fluorobenzoic acid, should be a colorless or white powder.[1] A successful synthesis will yield a product with a melting point in the range of 144-146°C.[4] The typical yield for this procedure is approximately 80%.[1]
Part 2.2: Synthesis of Methyl 2,4-dichloro-5-fluorobenzoate
This final step is a classic Fischer esterification, converting the carboxylic acid into its corresponding methyl ester.
Principle & Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] The acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. To drive the equilibrium towards the ester product, methanol is used in large excess, functioning as both a reagent and the solvent.[5]
Detailed Protocol:
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Reaction Setup:
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In a round-bottom flask equipped with a reflux condenser, dissolve 20.9 g (0.1 mol) of 2,4-dichloro-5-fluorobenzoic acid in 150 mL of methanol.
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Slowly and carefully add 2 mL of concentrated sulfuric acid to the solution while stirring.
-
-
Reflux:
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up & Purification:
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 200 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of water, 100 mL of a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Final Purification:
-
Purify the crude oil by vacuum distillation to obtain the final Methyl 2,4-dichloro-5-fluorobenzoate as a clear liquid.
-
Self-Validation: The final product is a liquid at room temperature. Successful synthesis and purification should yield a product with physical properties consistent with those reported in the literature.
Characterization & Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Methyl 2,4-dichloro-5-fluorobenzoate.
Caption: Standard workflow for the characterization of the final product.
Part 3.1: Physical Properties
The following table summarizes the key physicochemical properties of Methyl 2,4-dichloro-5-fluorobenzoate.
| Property | Value | Reference |
| Molecular Formula | C₈H₅Cl₂FO₂ | [6] |
| Molecular Weight | 223.03 g/mol | [6] |
| Appearance | Liquid | [7] |
| Density | 1.448 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.539 | [6] |
Part 3.2: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show two signals in the aromatic region and one singlet in the aliphatic region.
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A singlet around 3.9 ppm corresponding to the three protons of the methyl ester (-OCH₃).
-
Two aromatic protons appearing as doublets or doublets of doublets between 7.0 and 8.0 ppm . The exact chemical shifts and coupling patterns are influenced by the electronic effects of the two chlorine atoms and the fluorine atom.
-
-
¹³C NMR: The spectrum will confirm the carbon framework.
-
A peak around 53 ppm for the methyl carbon (-OCH₃).
-
Multiple signals in the aromatic region (115-160 ppm ). The carbons directly bonded to fluorine will exhibit a large C-F coupling constant.
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A signal for the ester carbonyl carbon (~164 ppm ).
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-3100 | Aromatic C-H stretch |
| ~2960 | Aliphatic C-H stretch (methyl) |
| ~1730 | C=O stretch (ester carbonyl) |
| ~1580, 1470 | Aromatic C=C bending |
| ~1250 | C-O stretch (ester) |
| ~1100-1200 | C-F stretch |
| ~700-850 | C-Cl stretch |
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition.
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Molecular Ion (M⁺): The mass spectrum will show a cluster of peaks for the molecular ion due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The expected pattern will be at m/z 222 (for C₈H₅³⁵Cl₂FO₂), m/z 224 (for C₈H₅³⁵Cl³⁷ClFO₂), and m/z 226 (for C₈H₅³⁷Cl₂FO₂) in an approximate ratio of 9:6:1.
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Key Fragmentation: Common fragmentation patterns for methyl benzoates include the loss of the methoxy radical (•OCH₃, M-31) and the loss of carbon monoxide (CO, M-28).
Safety and Handling
Working with the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
2,4-dichloro-5-fluorobenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Methyl 2,4-dichloro-5-fluorobenzoate: While specific data is limited, analogous compounds are often harmful if swallowed and cause skin/eye irritation. Assume it is a hazardous substance.
-
Reagents: Aluminum chloride is corrosive and reacts violently with water. Thionyl chloride (if used as an alternative for acyl chloride formation) and sulfuric acid are highly corrosive. Methanol is flammable and toxic.[7][9]
Required Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle corrosive and water-reactive reagents with extreme care, ensuring anhydrous conditions where necessary.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process. ACS Publications. [Link]
- Method for producing 2,4-dichloro-5-fluorobenzoic acid.
-
Methyl benzoate SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]
-
2,4-Dichloro-5-fluorobenzoic acid. PubChem. [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
Sources
- 1. JPH0647568B2 - Method for producing 2,4-dichloro-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,4-Dichloro-5-fluorobenzoic acid | 86522-89-6 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Methyl2,4-dichloro-5-fluorobenzoate , 98% , 128800-56-6 - CookeChem [cookechem.com]
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